molecular formula C5H9N5O2 B13517908 (S)-2-Amino-3-(2-methyl-2H-tetrazol-5-yl)propanoic acid

(S)-2-Amino-3-(2-methyl-2H-tetrazol-5-yl)propanoic acid

Cat. No.: B13517908
M. Wt: 171.16 g/mol
InChI Key: KPLDEWICBOIBAF-VKHMYHEASA-N
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Description

(2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid: is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features an amino acid backbone with a tetrazole ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Amino Acid Backbone: The amino acid backbone can be prepared through standard peptide synthesis techniques, involving the protection and deprotection of functional groups.

    Coupling Reaction: The final step involves coupling the tetrazole ring with the amino acid backbone using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitroso derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of oximes or nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein folding due to its amino acid backbone. It may also serve as a probe for investigating cellular uptake mechanisms.

Medicine

In medicine, (2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid has potential applications as a drug candidate. Its tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug design, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid is unique due to its combination of an amino acid backbone and a tetrazole ring. This structure imparts distinct chemical properties, such as enhanced stability and bioisosteric potential, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C5H9N5O2

Molecular Weight

171.16 g/mol

IUPAC Name

(2S)-2-amino-3-(2-methyltetrazol-5-yl)propanoic acid

InChI

InChI=1S/C5H9N5O2/c1-10-8-4(7-9-10)2-3(6)5(11)12/h3H,2,6H2,1H3,(H,11,12)/t3-/m0/s1

InChI Key

KPLDEWICBOIBAF-VKHMYHEASA-N

Isomeric SMILES

CN1N=C(N=N1)C[C@@H](C(=O)O)N

Canonical SMILES

CN1N=C(N=N1)CC(C(=O)O)N

Origin of Product

United States

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